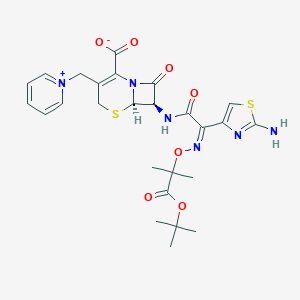

Ceftibuten dihydrate

Overview

Description

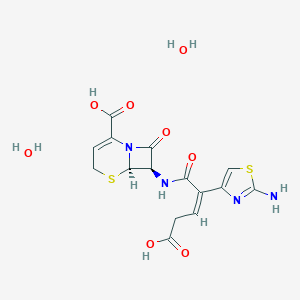

Ceftibuten dihydrate is a semisynthetic cephalosporin antibiotic for oral administration . It is used to treat bacterial infections in many different parts of the body . The active ingredient is ceftibuten as ceftibuten dihydrate .

Synthesis Analysis

Complexation of ceftibuten dehydrate was performed with hydrated Ni(II) salt in the ratio of 2:1 in aqueous medium at 90°C . The metal complex was then characterized by spectral techniques and thermal analyses . The FT-IR spectral data of the metal complex suggested the monodentate bonding of the metal ion to the carboxylate group .

Molecular Structure Analysis

Ceftibuten dihydrate has a molecular formula of C15H18N4O8S2 and a molecular weight of 446.46 . It can exist in various hydration states . The crystal structures of anhydrous and hydrated ceftibuten were determined and both occur as zwitterions with proton transfer from the carboxylate group adjacent to the β-lactam ring to the N atom of the thiazole ring .

Chemical Reactions Analysis

The FT-IR spectral data of the metal complex suggested the monodentate bonding of the metal ion to the carboxylate group . Spectral evidence also supported the formation of a five-membered ring via coordination of the metal ion to β-lactam nitrogen and carboxylate group of the parent drug .

Physical And Chemical Properties Analysis

Ceftibuten dihydrate has a molecular formula of C15H18N4O8S2 and a molecular weight of 446.46 . The elemental analysis shows that it contains C, 40.35; H, 4.06; N, 12.55; O, 28.67; S, 14.36 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Ceftibuten dihydrate, a third-generation cephalosporin antibiotic, is effectively used in curing several infectious diseases. The complexation of this drug with metal, specifically copper (II), may enhance its antibacterial activity .

Methods of Application or Experimental Procedures

In this work, a new complex of ceftibuten dihydrate with Cu(II) was synthesized and characterized. The antibacterial activity of this complex was then tested in vitro .

Results or Outcomes

The in vitro test showed that the antibacterial activity of the complex of ceftibuten was greatly enhanced against Staphylococcus aureus and Salmonella typhi .

Pharmacodynamics in a Neutropenic Murine Thigh Infection Model

Specific Scientific Field

This application is in the field of Pharmacodynamics .

Summary of the Application

This study characterizes ceftibuten pharmacokinetics and pharmacodynamics in a neutropenic murine thigh infection model .

Methods of Application or Experimental Procedures

Enterobacterales isolates expressing no known clinically-relevant enzymatic resistance or harboring an ESBL were evaluated. Nine ceftibuten regimens, including a human-simulated regimen equivalent to clinical ceftibuten doses of 300 mg taken orally every 8 h, were utilized to achieve various fT > MICs .

Results or Outcomes

Ceftibuten HSR resulted in a -0.49 to -1.43 log10 CFU/thigh bacterial burden reduction at 24 h across the isolates. Stasis and 1-log10 CFU/thigh reduction were achieved with a fT > MIC of 39% and 67%, respectively .

Treatment of Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)

Specific Scientific Field

This application is in the field of Pulmonology .

Summary of the Application

Ceftibuten dihydrate is used to treat acute bacterial exacerbations of chronic bronchitis (ABECB) .

Methods of Application or Experimental Procedures

The drug is orally administered to patients suffering from ABECB .

Results or Outcomes

The treatment with Ceftibuten dihydrate helps in reducing the symptoms and speeding up the recovery from ABECB .

Treatment of Acute Bacterial Otitis Media

Specific Scientific Field

This application is in the field of Otolaryngology .

Summary of the Application

Ceftibuten dihydrate is used to treat acute bacterial otitis media .

Methods of Application or Experimental Procedures

The drug is orally administered to patients suffering from acute bacterial otitis media .

Results or Outcomes

The treatment with Ceftibuten dihydrate helps in reducing the symptoms and speeding up the recovery from acute bacterial otitis media .

Treatment of Pharyngitis and Tonsillitis

Specific Scientific Field

This application is in the field of Otolaryngology .

Summary of the Application

Ceftibuten dihydrate is used to treat pharyngitis and tonsillitis .

Methods of Application or Experimental Procedures

The drug is orally administered to patients suffering from pharyngitis and tonsillitis .

Results or Outcomes

The treatment with Ceftibuten dihydrate helps in reducing the symptoms and speeding up the recovery from pharyngitis and tonsillitis .

Treatment of Pneumonia, Urinary Tract Infections, Enteritis, and Gastroenteritis

Specific Scientific Field

This application is in the fields of Pulmonology , Urology , and Gastroenterology .

Summary of the Application

Ceftibuten dihydrate is used to treat pneumonia, infections of the urinary tract, enteritis, and gastroenteritis .

Methods of Application or Experimental Procedures

The drug is orally administered to patients suffering from these conditions .

Results or Outcomes

The treatment with Ceftibuten dihydrate helps in reducing the symptoms and speeding up the recovery from these conditions .

Safety And Hazards

properties

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWTVBYDDFPFAF-DKOGRLLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ceftibuten dihydrate | |

CAS RN |

118081-34-8 | |

| Record name | Ceftibuten dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118081348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTIBUTEN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4443RWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

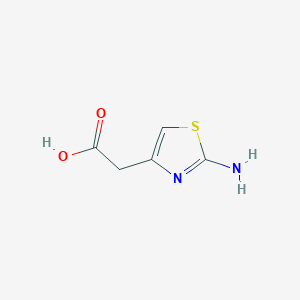

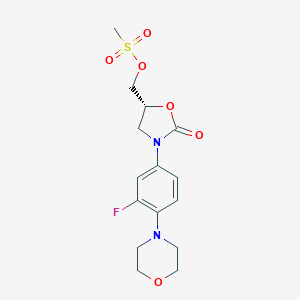

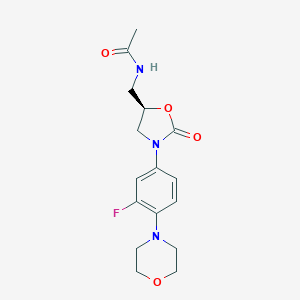

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

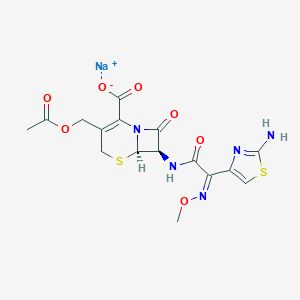

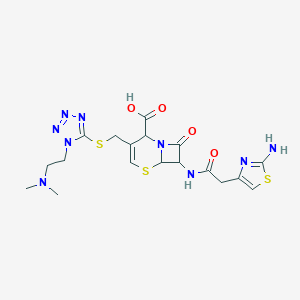

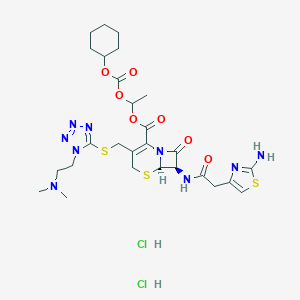

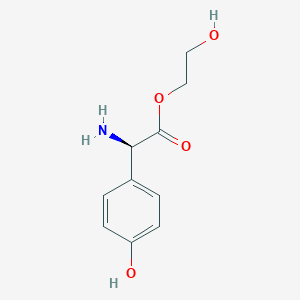

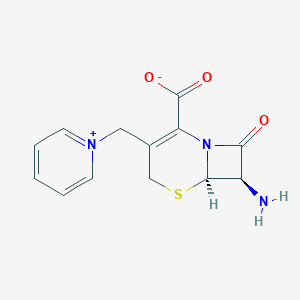

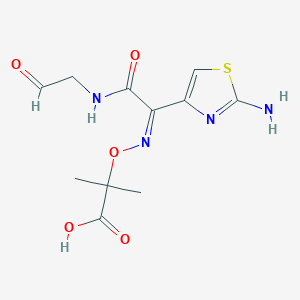

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

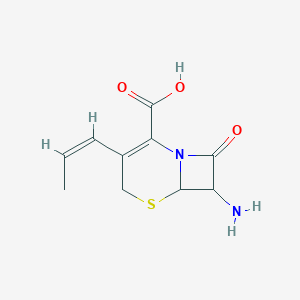

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)

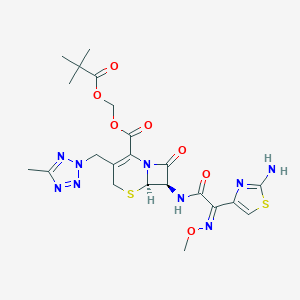

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B193856.png)